Zofenoprilat

Description

RN given refers to ((1(R*),2alpha,4alpha)-isomer; RN for cpd without isomeric designation not avail 9/90

See also: Zofenopril (active moiety of); Zofenopril Calcium (active moiety of).

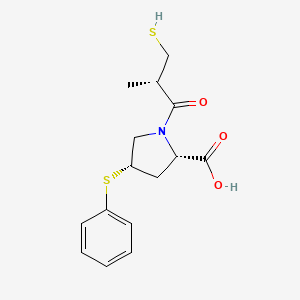

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWLOWFDKAFKAP-WXHSDQCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231443 | |

| Record name | Zofenoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75176-37-3 | |

| Record name | Zofenoprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75176-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zofenoprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075176373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zofenoprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zofenoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOFENOPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4WDK2YBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Zofenoprilat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenoprilat, the active metabolite of the prodrug zofenopril, is a potent angiotensin-converting enzyme (ACE) inhibitor. Its therapeutic efficacy in the management of hypertension and cardiovascular disorders is directly linked to its purity and quality. This technical guide provides a comprehensive overview of the core processes involved in the synthesis and purification of this compound. Detailed experimental protocols for key synthetic steps, data on reaction yields and purity, and methodologies for purification are presented. Furthermore, this guide includes visualizations of the synthetic workflow and the relevant biological signaling pathway to facilitate a deeper understanding of the manufacturing process and the drug's mechanism of action.

Introduction

This compound, chemically known as (2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid, is a key molecule in the class of ACE inhibitors.[1] Unlike its prodrug counterpart, zofenopril, this compound possesses a free sulfhydryl group which is crucial for its biological activity.[2][3] Zofenopril undergoes in vivo hydrolysis to yield the active this compound, which then exerts its therapeutic effects.[4] The synthesis of this complex molecule involves a multi-step process requiring careful control of stereochemistry and reaction conditions to ensure the desired purity and yield of the final active pharmaceutical ingredient (API). This guide will delve into the established synthetic routes and purification strategies for obtaining high-purity this compound.

Synthesis of this compound

The primary route to obtaining this compound involves the synthesis of its prodrug, Zofenopril, followed by a deprotection step. The synthesis of Zofenopril itself is a convergent process, relying on the preparation of two key chiral intermediates: cis-4-(phenylthio)-L-proline and (S)-3-benzoylthio-2-methylpropanoic acid .

Synthesis of Key Intermediates

2.1.1. Synthesis of cis-4-(phenylthio)-L-proline hydrochloride

The synthesis of this crucial proline derivative starts from L-hydroxyproline. The process involves esterification, protection of the amino group, and a stereospecific substitution reaction to introduce the phenylthio group.

Experimental Protocol:

-

Esterification: L-hydroxyproline is reacted with methanol in the presence of thionyl chloride at 40-50°C for 3-5 hours to yield L-hydroxyproline methyl ester.[5]

-

N-protection: The resulting ester is dissolved in a mixture of tetrahydrofuran and water. Solid sodium bicarbonate and BOC anhydride are added, and the reaction is heated to 25-35°C for 16-20 hours to produce BOC-L-hydroxyproline methyl ester.[5]

-

Thiophenylation: The protected intermediate is reacted with diphenyl disulfide and tributylphosphine in toluene at 80-120°C for 4-5 hours to yield N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester.[5]

-

Hydrolysis and Deprotection: The crude product is then hydrolyzed and deprotected by refluxing with 6M hydrochloric acid at 110-120°C for 5 hours.[5]

-

Purification: The resulting (2S,4S)-4-phenylthio-L-proline hydrochloride is purified by recrystallization from methanol.[5]

2.1.2. Synthesis of (S)-3-benzoylthio-2-methylpropanoic acid

This intermediate provides the acyl side chain of this compound. The synthesis starts from methacrylic acid and thiobenzoic acid.

Experimental Protocol:

-

Michael Addition: Thiobenzoic acid is reacted with methacrylic acid in acetone under reflux for 5 hours to produce (±)-3-benzoylthio-2-methylpropanoic acid.[6]

-

Resolution: The racemic mixture is resolved using an optically active amine, such as (+)-dehydroabietylamine, in a suitable solvent like ethyl acetate to selectively crystallize the desired (S)-enantiomer salt.[6]

-

Hydrolysis: The resolved salt is then hydrolyzed with an acid to yield (S)-3-benzoylthio-2-methylpropanoic acid.[6]

Coupling of Intermediates to form Zofenopril

The two key intermediates are coupled to form the Zofenopril backbone.

Experimental Protocol:

-

Acid Chloride Formation: (S)-3-benzoylthio-2-methylpropanoic acid (6.0 kg) is dissolved in methylene chloride with a catalytic amount of DMF. Oxalyl chloride (2.79 L) is added slowly while maintaining the temperature at 20-25°C. The mixture is then heated to 35-38°C for at least 1.5 hours.[7]

-

Coupling Reaction: The resulting acid chloride solution is added to an aqueous solution of cis-4-phenylthio-L-proline hydrochloride at a pH of 8-9, maintained by the addition of a base. The reaction is stirred for 4 hours.[8]

-

Work-up: The pH is adjusted to 1-2 with 6mol/L HCl, and the Zofenopril free acid is extracted with an organic solvent.[8]

Deprotection to this compound

While detailed industrial protocols for the deprotection of Zofenopril to this compound are not widely published, this transformation can be achieved by hydrolysis of the thioester bond. This is typically carried out under basic conditions.

Conceptual Experimental Protocol:

-

Hydrolysis: Zofenopril free acid is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or lithium hydroxide) is added to hydrolyze the benzoyl thioester. The reaction progress is monitored by a suitable analytical technique like HPLC.

-

Acidification and Extraction: Upon completion, the reaction mixture is acidified to protonate the carboxylic acid and the thiol. This compound is then extracted into an organic solvent.

-

Isolation: The solvent is evaporated to yield crude this compound.

Purification of this compound

High purity of this compound is essential for its use as an API. The purification process typically involves crystallization and/or preparative chromatography.

Crystallization

Crystallization is a key technique for purifying the final product and isolating the desired polymorph.

Experimental Protocol (based on Zofenopril Potassium Salt Crystallization):

-

Dissolution: The crude this compound is dissolved in a suitable solvent system, such as isopropanol/water.[9]

-

Crystallization: The solution is cooled to induce crystallization. The rate of cooling can be controlled to influence crystal size and purity.

-

Isolation and Drying: The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is a powerful tool.

General Preparative HPLC Protocol:

-

Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from its impurities. A common mobile phase consists of a mixture of methanol and water with a pH modifier like trifluoroacetic acid, run on a C18 column.[10]

-

Scale-up: The analytical method is then scaled up to a preparative column with a larger diameter. The flow rate and injection volume are adjusted proportionally to the column dimensions.[11]

-

Fraction Collection: Fractions containing the purified this compound are collected based on the detector signal.

-

Solvent Removal: The solvent is removed from the collected fractions, typically by evaporation under reduced pressure, to yield the high-purity this compound.

Quantitative Data

| Step | Product | Starting Materials | Yield (%) | Purity (%) | Reference |

| Intermediate Synthesis | (2S,4S)-4-phenylthio-L-proline hydrochloride | L-hydroxyproline | High | >98 | [5] |

| Intermediate Synthesis | (S)-3-benzoylthio-2-methylpropanoic acid | (±)-3-benzoylthio-2-methylpropanoic acid | ~40-45 (after resolution) | >99 | [6] |

| Coupling Reaction | Zofenopril free acid | cis-4-phenylthio-L-proline and (S)-3-benzoylthio-2-methylpropanoic acid chloride | High | - | [8] |

| Salt Formation and Purification | Zofenopril potassium salt | Zofenopril free acid | 96 | >99 | [7] |

| Final Product Formation | Zofenopril calcium salt | Zofenopril potassium salt | >96 | >99.5 | [12] |

Visualization of Processes

This compound Synthesis Workflow

Caption: Synthetic workflow for this compound.

Renin-Angiotensin-Aldosterone System (RAAS) and Mechanism of Action of this compound

Caption: RAAS pathway and this compound's mechanism.

Conclusion

The synthesis and purification of this compound are complex processes that demand rigorous control over each step to ensure the production of a safe and effective API. This guide has outlined the key synthetic transformations, from the preparation of chiral intermediates to their coupling and the final deprotection to yield this compound. Furthermore, established purification techniques such as crystallization and preparative HPLC have been detailed to provide a comprehensive understanding of the manufacturing process. The provided workflows and diagrams serve as valuable tools for researchers and professionals in the pharmaceutical industry, aiding in the development and optimization of processes for this important ACE inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. Assay of zofenopril and its active metabolite this compound by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 6. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]

- 7. US6515012B2 - Process for the preparation of zofenopril calcium salt - Google Patents [patents.google.com]

- 8. CN101372472A - Method for synthesizing Zofenopril - Google Patents [patents.google.com]

- 9. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. data.epo.org [data.epo.org]

The Core Mechanism of Zofenoprilat on Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, on endothelial cells. Beyond its classical role in the renin-angiotensin system, this compound exhibits unique pleiotropic effects, primarily attributed to its sulfhydryl group, which directly impact endothelial function and vascular health. This document details the signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these mechanisms.

Antioxidant and Anti-inflammatory Actions

A primary mechanism of this compound on endothelial cells is its potent antioxidant activity, which distinguishes it from non-sulfhydryl ACE inhibitors.[1][2][3] This antioxidant property is central to its anti-inflammatory effects on the endothelium.

This compound directly scavenges reactive oxygen species (ROS) and specifically counteracts the presence of superoxide.[1] This is crucial as the oxidative inactivation of nitric oxide (NO) by superoxide is a major contributor to endothelial dysfunction.[1] By reducing oxidative stress, this compound preserves the bioavailability of NO, a key mediator of vasodilation and endothelial health.[2][4][5]

The reduction in ROS by this compound leads to the inhibition of the redox-sensitive transcription factor, nuclear factor-kappa B (NF-κB).[1][6] NF-κB is a key regulator of gene expression for various pro-inflammatory and adhesion molecules.[6] Consequently, this compound dose-dependently reduces the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular cell adhesion molecule-1 (ICAM-1), and E-selectin on the surface of endothelial cells.[1][6] This inhibition of adhesion molecule expression is critical in preventing the recruitment and adhesion of monocytes to the endothelium, a pivotal early event in the pathogenesis of atherosclerosis.[1][5][6]

Signaling Pathway: Antioxidant and Anti-inflammatory Effects

Caption: Antioxidant and anti-inflammatory signaling of this compound.

Modulation of Endothelial Vasodilators and Vasoconstrictors

This compound favorably modulates the balance between the primary endothelial-derived vasodilator, nitric oxide (NO), and the potent vasoconstrictor, endothelin-1 (ET-1).

Studies have shown that this compound is more effective than several other ACE inhibitors, including non-sulfhydryl and even another sulfhydryl-containing ACE inhibitor, captopril, in increasing NO metabolite production and reducing ET-1 secretion from human umbilical vein endothelial cells (HUVECs).[4] This enhanced effect is likely due to its superior antioxidant properties, which prevent the degradation of NO by ROS.[4] The increase in NO bioavailability contributes to improved endothelium-dependent vasodilation.

Hydrogen Sulfide (H₂S)-Mediated Angiogenesis

A novel and significant mechanism of this compound's action on endothelial cells involves the hydrogen sulfide (H₂S) pathway.[7][8] this compound, through its sulfhydryl group, can act as an H₂S donor.[7][8][9] This H₂S-releasing property is independent of its ACE inhibitory activity.[7][8]

H₂S is a gaseous signaling molecule that promotes angiogenesis. This compound has been shown to induce angiogenesis in a cystathionine-γ-lyase (CSE)/H₂S-dependent manner in both in vitro and in vivo models.[8] This pro-angiogenic effect is mediated through the activation of several downstream signaling pathways, including the Akt/eNOS and ERK1/2 pathways, following the opening of ATP-sensitive potassium (KATP) channels.[8] Furthermore, this compound enhances the organization of cell-cell junctions and mitigates the increase in endothelial permeability induced by vascular endothelial growth factor (VEGF).[8]

Signaling Pathway: H₂S-Mediated Pro-angiogenic Effects

Caption: H₂S-mediated pro-angiogenic signaling of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters in endothelial cells as reported in the literature.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) and Superoxide Formation in HUVECs [1]

| Inducing Agent | This compound Concentration (fmol/cell) | Reduction in Intracellular ROS (%) | Reduction in Superoxide (%) |

| ox-LDL | 1.08 | Significant reduction (exact % not specified) | Significant reduction (exact % not specified) |

| TNF-α | 1.08 | 46.3 ± 5.1 | 49.1 ± 5.4 |

Data are presented as percentage reduction compared to control (inducing agent alone). P < 0.01 for all this compound-treated groups versus control.

Table 2: Effect of this compound on Adhesion Molecule Expression on HUVECs Induced by ox-LDL [1]

| Adhesion Molecule | This compound Concentration (fmol/cell) | Expression (% of control) |

| E-selectin | 0.27 | 82.5 ± 7.1 |

| 0.54 | 64.9 ± 6.8 | |

| 1.08 | 22.7 ± 3.8 | |

| ICAM-1 | 0.27 | 81.6 ± 7.5 |

| 0.54 | 72.8 ± 6.9 | |

| 1.08 | 18.6 ± 2.1 | |

| VCAM-1 | 0.27 | 73.2 ± 7.0 |

| 0.54 | 45.9 ± 4.1 | |

| 1.08 | 2.5 ± 0.3 |

Data are presented as mean ± SD. P < 0.01 for all this compound-treated groups versus control (ox-LDL alone).

Table 3: Effect of ACE Inhibitors on Endothelin-1 (ET-1) Secretion and Nitric Oxide (NO) Metabolite Production by HUVECs after 8 hours [4]

| ACE Inhibitor | Change in ET-1 Secretion (%) | Change in NO Metabolite Production (%) |

| This compound | -42 | +110 |

| Enalaprilat | -25 | +64 |

| Lisinopril | -28 | +63 |

| Captopril | -31 | +65 |

P < 0.05 for this compound versus all other ACE inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on endothelial cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., M199) with supplements

-

Phosphate-buffered saline (PBS)

-

DCFH-DA (5 mM stock in DMSO)

-

Inducing agent (e.g., oxidized LDL, TNF-α)

-

This compound

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Culture: Culture HUVECs to 70-80% confluence in appropriate culture vessels.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Loading with DCFH-DA: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[10]

-

Induction of ROS: Wash the cells with PBS to remove excess probe. Add the inducing agent (e.g., ox-LDL or TNF-α) in the presence of this compound and incubate for the desired time.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

Measurement of Intracellular Superoxide

This protocol utilizes dihydroethidium (DHE), which upon reaction with superoxide, forms a specific fluorescent product, 2-hydroxyethidium (2-OH-E+).

Materials:

-

HUVECs

-

Cell culture medium

-

PBS

-

Dihydroethidium (DHE)

-

Inducing agent

-

This compound

-

Fluorescence microscope or HPLC system with fluorescence detection

Procedure:

-

Cell Culture and Pre-treatment: Follow steps 1 and 2 from the ROS measurement protocol.

-

DHE Staining: Incubate the cells with 10 µM DHE in serum-free medium for 30 minutes at 37°C in the dark.

-

Induction of Superoxide: Add the inducing agent in the presence of this compound and incubate for the desired time.

-

Detection:

Western Blot Analysis for Adhesion Molecules

This protocol outlines the general steps for detecting the expression of proteins like VCAM-1, ICAM-1, and NF-κB p65.

Materials:

-

Treated HUVECs

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-VCAM-1, anti-ICAM-1, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash the treated cells with ice-cold PBS and lyse with RIPA buffer.[13][14]

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[15][16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

Experimental Workflow: Western Blotting

Caption: General workflow for Western blotting.

Measurement of Nitric Oxide (NO) Production

This protocol is based on the Griess reaction, which measures nitrite (NO₂⁻), a stable breakdown product of NO.

Materials:

-

Conditioned cell culture medium from treated endothelial cells

-

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solutions

-

Microplate reader

Procedure:

-

Sample Collection: Collect the cell culture supernatant from endothelial cells treated with this compound and/or other stimuli.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

-

Griess Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.[17][18]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at ~540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

The mechanism of action of this compound on endothelial cells is multifaceted, extending well beyond simple ACE inhibition. Its sulfhydryl group confers potent antioxidant properties that mitigate oxidative stress, inhibit pro-inflammatory signaling through the NF-κB pathway, and reduce the expression of adhesion molecules. This, in turn, improves the crucial balance between nitric oxide and endothelin-1, favoring vasodilation and endothelial health. Furthermore, the ability of this compound to act as an H₂S donor unveils a novel pathway for promoting angiogenesis. These combined actions at the endothelial level underscore the unique vasoprotective and cardioprotective profile of zofenopril, providing a strong rationale for its use in cardiovascular diseases where endothelial dysfunction is a key pathological feature. Further research into these pleiotropic effects will continue to enhance our understanding and may open new therapeutic avenues.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Zofenopril inhibits the expression of adhesion molecules on endothelial cells by reducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of this compound as an inducer of functional angiogenesis through increased H2S availability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Identification of intracellular proteins and signaling pathways in human endothelial cells regulated by angiotensin-(1-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. mdpi.com [mdpi.com]

- 18. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

Zofenoprilat's Interaction with the H₂S Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, exhibits significant cardiovascular protective effects that extend beyond its canonical role in the renin-angiotensin system. A growing body of evidence highlights the critical interaction of this compound with the hydrogen sulfide (H₂S) signaling pathway. This technical guide provides an in-depth analysis of this interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This compound has been shown to increase H₂S bioavailability through direct release and by upregulating the key H₂S-producing enzyme, cystathionine γ-lyase (CSE). This modulation of the H₂S pathway is independent of ACE inhibition and contributes to this compound's vasodilatory, pro-angiogenic, anti-inflammatory, and cardioprotective properties. The downstream effects are mediated through the activation of signaling cascades, including the Akt/eNOS and ERK1/2 pathways. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of sulfhydrylated ACE inhibitors and the broader role of H₂S in cardiovascular health.

Introduction: this compound and the Hydrogen Sulfide Signaling Pathway

Zofenopril is a sulfhydrylated ACE inhibitor whose active metabolite, this compound, is characterized by a free thiol group.[1] This structural feature confers unique pharmacological properties beyond ACE inhibition, distinguishing it from non-sulfhydrylated ACE inhibitors like enalapril.[2][3] The presence of the sulfhydryl group has been linked to antioxidant effects and, more recently, to the modulation of the hydrogen sulfide (H₂S) signaling pathway.[4][5]

Hydrogen sulfide is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). In the cardiovascular system, H₂S is endogenously produced primarily by the enzyme cystathionine γ-lyase (CSE) in vascular tissues, and to a lesser extent by cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST).[2][6] H₂S plays a crucial role in regulating vascular tone, angiogenesis, inflammation, and cellular survival, exerting protective effects in various cardiovascular pathologies.[5][7]

The interaction between this compound and the H₂S pathway represents a novel mechanism that may explain the enhanced clinical benefits of zofenopril observed in patients with cardiovascular diseases.[1][8] This guide will dissect the multifaceted nature of this interaction.

Mechanisms of this compound-Mediated H₂S Modulation

This compound increases H₂S bioavailability through a dual mechanism:

-

Direct H₂S Release: The sulfhydryl moiety of this compound enables it to spontaneously release H₂S in biological systems.[9][10] This has been demonstrated in cell-free assays and is a key differentiator from non-thiol ACE inhibitors.[2][3]

-

Upregulation of Endogenous H₂S Production: this compound has been shown to increase the expression and activity of CSE, the primary enzyme responsible for H₂S synthesis in the vasculature.[2][9] This leads to a sustained increase in endogenous H₂S levels. Notably, this compound treatment does not appear to modify the expression of CBS or 3-MST.[2][3]

These actions are independent of this compound's ACE-inhibiting properties. Studies using the R-zofenoprilat diastereoisomer, which lacks ACE inhibitory activity, have shown that it retains the ability to restore H₂S levels and improve vascular function in hypertensive models, underscoring the direct role of the thiol group in H₂S pathway potentiation.[2][3]

Downstream Signaling and Physiological Effects

The increased availability of H₂S initiated by this compound triggers several downstream signaling cascades, leading to a range of beneficial cardiovascular effects.

Vasodilation and Vascular Function

This compound induces vasorelaxation in a concentration-dependent manner, an effect that is significantly attenuated by CSE inhibitors.[2] In spontaneously hypertensive rats (SHRs), zofenopril treatment restores impaired acetylcholine-induced vasorelaxation and enhances relaxation in response to the H₂S precursor L-cysteine.[1][3] This improvement in vascular function is linked to the restoration of H₂S levels in plasma and vascular tissues.[2][11]

Angiogenesis

This compound promotes angiogenesis in a CSE/H₂S-dependent manner.[9] This pro-angiogenic activity is mediated through the activation of key signaling pathways, including Akt, endothelial nitric oxide synthase (eNOS), and ERK1/2.[9] The inhibition of CSE blocks the ability of this compound to induce these pathways and subsequent angiogenic processes like endothelial cell proliferation and migration.[9][12] Furthermore, this compound-induced H₂S helps in the formation of functional and normalized vessels by improving cell-cell junction organization.[9]

Anti-inflammatory Effects

In endothelial cells, this compound exerts anti-inflammatory effects in a CSE/H₂S-dependent manner. It has been shown to abolish inflammatory responses induced by interleukin-1β (IL-1β), including the activation of the NF-κB/cyclooxygenase-2 (COX-2) pathway.[7] This action helps to prevent endothelial hyperpermeability and reduces the expression of endothelial markers involved in the recruitment of inflammatory cells.[7]

Cardioprotection

Zofenopril treatment is associated with significant cardioprotection against ischemia-reperfusion (I/R) injury.[8][13] This effect is linked to an increase in both H₂S and nitric oxide (NO) bioavailability.[8] In animal models of myocardial I/R, zofenopril pretreatment significantly reduces infarct size and preserves cardiac function.[8] While the expression of H₂S-producing enzymes (CSE, CBS, 3-MST) remains unchanged in this acute setting, the bioavailability of H₂S is significantly augmented.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the interaction of this compound with the H₂S pathway.

Table 1: Effect of Zofenopril/Zofenoprilat on H₂S Levels

| Experimental Model | Treatment | Tissue/Fluid | Outcome | Reference |

| Spontaneously Hypertensive Rats (SHR) | S-zofenopril | Aorta | Restored H₂S levels to those of control (WKY) rats. | [10][11] |

| Spontaneously Hypertensive Rats (SHR) | S-zofenopril | Carotid | Significantly enhanced H₂S levels. | [10][11] |

| Spontaneously Hypertensive Rats (SHR) | S-zofenopril | Plasma | Restored H₂S levels to those of control (WKY) rats. | [2][11] |

| Spontaneously Hypertensive Rats (SHR) | R-zofenoprilat (non-ACE inhibitor) | Plasma, Aorta, Carotid | Restored H₂S levels. | [1][11] |

| Mice (Myocardial I/R model) | Zofenopril (10 mg/kg PO, 8 hours) | Plasma | Significant increase in H₂S levels compared to vehicle. | [8] |

| Mice (Myocardial I/R model) | Zofenopril (10 mg/kg PO, 8 hours) | Heart Tissue | Significant increase in H₂S levels compared to vehicle. | [8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (10 µM) | Cell Culture | Increased H₂S production. | [12] |

| Cell-free assay | S-zofenoprilat | In vitro | Concentration-dependent release of H₂S. | [10] |

Table 2: Effect of Zofenopril/Zofenoprilat on H₂S-Producing Enzyme Expression

| Experimental Model | Treatment | Tissue/Enzyme | Outcome | Reference |

| Spontaneously Hypertensive Rats (SHR) | S-zofenopril | Aorta (CSE) | Restored CSE expression to control (WKY) levels. | [2] |

| Spontaneously Hypertensive Rats (SHR) | S-zofenopril | Aorta (CBS) | No modification in expression. | [2][3] |

| Spontaneously Hypertensive Rats (SHR) | S-zofenopril | Aorta (3MST) | No modification in expression. | [2][3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | HUVECs (CSE) | Induced expression of CSE. | [9] |

| Mice (Myocardial I/R model) | Zofenopril | Heart (CSE, CBS, 3-MST) | No change in protein expression after 8 hours of treatment. | [8] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound and H₂S signaling.

Measurement of H₂S Levels (Methylene Blue Assay)

The methylene blue assay is a widely used spectrophotometric method for quantifying H₂S.[14][15]

Principle: This assay is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions, which forms the stable blue dye, methylene blue. The absorbance of the resulting solution is measured spectrophotometrically.

Protocol Outline:

-

Sample Preparation: Homogenize tissue samples or use plasma/cell lysates. To trap volatile H₂S, samples are often collected in a zinc acetate solution to precipitate zinc sulfide (ZnS).

-

Reaction Mixture: Prepare a reaction mixture containing the sample, N,N-dimethyl-p-phenylenediamine sulfate in HCl, and FeCl₃ in HCl.

-

Incubation: Incubate the mixture in a sealed container at room temperature for approximately 20-30 minutes to allow for color development.

-

Measurement: Measure the absorbance of the solution at a wavelength of 670 nm.

-

Quantification: Calculate the H₂S concentration by comparing the absorbance to a standard curve generated using known concentrations of sodium hydrosulfide (NaHS). Results are often normalized to the total protein content of the sample.[2]

Western Blot Analysis for H₂S-Producing Enzymes

Western blotting is used to determine the protein expression levels of CSE, CBS, and 3-MST.[8][16]

Protocol Outline:

-

Protein Extraction: Homogenize tissue or cell samples in a lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA or Lowry assay).

-

SDS-PAGE: Separate proteins based on molecular weight by loading equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CSE, CBS, or 3-MST overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify band density using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Vascular Reactivity Assessment

Isolated organ bath experiments are used to assess the direct effect of this compound on vascular tone.[2]

Protocol Outline:

-

Tissue Preparation: Harvest arteries (e.g., aorta, carotid) from experimental animals (e.g., rats) and cut them into rings of 2-3 mm in length.

-

Mounting: Mount the vascular rings in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the rings to equilibrate under a resting tension for a period of 60-90 minutes.

-

Viability Check: Test the viability of the endothelium by pre-contracting the rings with an α-adrenergic agonist (e.g., phenylephrine) and then assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).

-

Experimental Protocol: After washing and re-equilibration, construct cumulative concentration-response curves for this compound by adding increasing concentrations of the drug to the pre-contracted rings.

-

Data Analysis: Record changes in isometric tension. Express relaxation responses as a percentage of the pre-contraction induced by the agonist.

Conclusion

The interaction of this compound with the H₂S signaling pathway is a key component of its pharmacological profile, providing a mechanistic basis for its cardiovascular protective effects beyond ACE inhibition. This compound enhances H₂S bioavailability both directly and by promoting its endogenous synthesis via CSE. This, in turn, activates pro-survival and vasodilatory pathways, contributing to improved vascular function, angiogenesis, and anti-inflammatory responses. The data strongly suggest that the sulfhydryl moiety is crucial for these H₂S-mediated actions, offering a compelling rationale for the preferential use of sulfhydrylated ACE inhibitors in certain clinical contexts. Further research into this area will continue to illuminate the therapeutic potential of targeting the H₂S pathway for the treatment of cardiovascular diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogen sulfide accounts for the peripheral vascular effects of zofenopril independently of ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor Zofenopril | Semantic Scholar [semanticscholar.org]

- 5. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]

- 6. 3-Mercaptopyruvate sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H2S dependent and independent anti-inflammatory activity of this compound in cells of the vascular wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zofenopril Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of this compound as an inducer of functional angiogenesis through increased H2S availability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. iris.unina.it [iris.unina.it]

- 12. caymanchem.com [caymanchem.com]

- 13. Zofenopril Protects Against Myocardial Ischemia-Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances and Opportunities in H2S Measurement in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of zofenopril on the cardiovascular system of spontaneously hypertensive rats treated with the ACE2 inhibitor MLN-4760 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Plasma Protein Binding of Zofenoprilat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and plasma protein binding characteristics of zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, zofenopril. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways.

Pharmacokinetic Profile of this compound

Zofenopril is a prodrug that undergoes rapid and extensive hydrolysis to its active form, this compound, primarily in the liver and plasma.[1] this compound is responsible for the therapeutic effects of the drug.[1] The pharmacokinetic properties of this compound have been well-characterized in healthy volunteers and are summarized below.

Absorption and Bioavailability

Following oral administration of zofenopril calcium, the prodrug is readily absorbed and rapidly converted to this compound.[2] The time to reach peak plasma concentration (Tmax) for this compound is approximately 1.36 to 1.5 hours.[2] The absolute bioavailability of this compound is approximately 70%.[3]

Distribution

This compound is extensively bound to plasma proteins, with a binding percentage of approximately 88%.[4] The volume of distribution at steady state (Vdss) is about 1.3 L/kg, indicating that the drug is well-distributed into extravascular tissues.[3]

Metabolism and Excretion

This compound is the primary active metabolite and undergoes further metabolism before excretion. Elimination occurs through both renal and hepatic pathways.[3] The terminal elimination half-life of this compound is approximately 5.5 hours.[3] Renal clearance and non-renal clearance have been reported to be 3.1 mL/min/kg and 8.3 mL/min/kg, respectively.[3] After an oral dose of radiolabeled zofenopril, about 70% of the radioactivity is recovered in the urine and 26% in the feces.[3]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult volunteers following a single oral dose of zofenopril calcium.

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1.36 - 1.5 hours | [2] |

| Cmax (Peak Plasma Concentration) | Dose-dependent | [5] |

| t1/2 (Elimination Half-life) | ~5.5 hours | [3] |

| Absolute Bioavailability | ~70% | [3] |

| Plasma Protein Binding | ~88% | [4] |

| Vdss (Volume of Distribution at Steady State) | 1.3 L/kg | [3] |

| Renal Clearance | 3.1 mL/min/kg | [3] |

| Non-renal Clearance | 8.3 mL/min/kg | [3] |

Plasma Protein Binding of this compound

The extensive binding of this compound to plasma proteins is a crucial factor influencing its distribution and elimination.[4] Understanding the specifics of this interaction is vital for predicting its pharmacokinetic behavior and potential for drug-drug interactions.

Extent of Binding

In vitro studies have demonstrated that this compound is approximately 88% bound to human plasma proteins.[4] This high degree of binding means that a significant portion of the drug in circulation is in a bound, pharmacologically inactive form.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacokinetics and plasma protein binding of this compound.

In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical clinical study to determine the pharmacokinetic profile of this compound following oral administration of zofenopril.

Workflow for a Human Pharmacokinetic Study of this compound

References

- 1. Hydrogen Sulphide Release via the Angiotensin Converting Enzyme Inhibitor Zofenopril Prevents Intimal Hyperplasia in Human Vein Segments and in a Mouse Model of Carotid Artery Stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of zofenopril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic comparative study of zofenopril and enalapril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Zofenoprilat's Interaction with Angiotensin-Converting Enzyme: A Deep Dive into Binding Affinity and Kinetics

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, with its target enzyme. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the potent interaction between this compound and ACE, details the experimental methodologies used to characterize this interaction, and presents visual representations of the relevant biological pathways and experimental workflows.

Core Findings: Potent and Sustained Inhibition of ACE

This compound demonstrates a high-affinity binding to angiotensin-converting enzyme, leading to potent and long-lasting inhibition. This interaction is central to its therapeutic effects in managing hypertension and cardiovascular disease. The prodrug, zofenopril, is converted in the body to the active form, this compound, which exhibits significantly greater inhibitory activity.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for ACE has been quantified using various in vitro methods, primarily through the determination of the half-maximal inhibitory concentration (IC50). While comprehensive kinetic and thermodynamic data remain areas of ongoing research, the available IC50 values consistently highlight the high potency of this compound.

| Compound | Parameter | Value | Method |

| This compound | IC50 | 1.7 nM | In vitro enzyme activity assay |

| This compound | IC50 | 8 nM | In vitro enzyme activity assay |

| Zofenopril (Prodrug) | IC50 | 81 µM | In vitro enzyme activity assay |

Note: The significant difference in IC50 values between this compound and its prodrug, zofenopril, underscores the importance of in vivo bioactivation for its therapeutic efficacy. The variability in the reported IC50 values for this compound may be attributed to different experimental conditions, such as substrate and enzyme concentrations.

The Molecular Mechanism: Blocking the Renin-Angiotensin-Aldosterone System

This compound exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme. ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1] By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2][3][4][5] Inhibition of ACE by this compound leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.

Signaling Pathways

The following diagrams illustrate the points of intervention of this compound within the RAAS and bradykinin signaling pathways.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Caption: The Bradykinin pathway and the effect of this compound on Bradykinin levels.

Experimental Methodologies for Characterizing Binding Interactions

The determination of this compound's binding affinity and kinetics with ACE relies on a variety of established experimental techniques. Each method offers unique advantages in elucidating the nature of the drug-enzyme interaction.

ACE Inhibition Assay

This is a fundamental method to determine the inhibitory potency of compounds like this compound.[6][7][8] The assay measures the enzymatic activity of ACE in the presence and absence of the inhibitor.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for ACE activity (typically pH 8.3).

-

Prepare a stock solution of purified ACE.

-

Prepare a stock solution of the ACE substrate, such as Hippuryl-Histidyl-Leucine (HHL).

-

Prepare a series of dilutions of this compound.

-

-

Assay Procedure:

-

In a microplate, add the ACE solution to wells containing either buffer (control) or different concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding to occur.

-

Initiate the enzymatic reaction by adding the HHL substrate to all wells.

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding a quenching agent (e.g., hydrochloric acid).

-

-

Detection and Data Analysis:

-

The product of the reaction, hippuric acid, is extracted and quantified by spectrophotometry at 228 nm.

-

The percentage of ACE inhibition is calculated for each this compound concentration relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental workflow for a typical ACE inhibition assay.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to its receptor.[9][10][11][12][13] For ACE, a radiolabeled ACE inhibitor can be used to characterize the binding of unlabeled inhibitors like this compound through competition assays.

Detailed Protocol:

-

Membrane Preparation:

-

Isolate membranes from tissues or cells expressing ACE (e.g., lung or kidney homogenates).

-

Quantify the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ACE inhibitor (e.g., [³H]-lisinopril).

-

Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for a radioligand binding competition assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[14][15][16][17][18] It provides detailed kinetic information, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Detailed Protocol:

-

Sensor Chip Preparation:

-

Immobilize purified ACE onto the surface of an SPR sensor chip.

-

-

Interaction Analysis:

-

Inject a series of concentrations of this compound over the sensor chip surface.

-

The binding of this compound to the immobilized ACE causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.

-

After the association phase, inject buffer to monitor the dissociation of the this compound-ACE complex.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to various kinetic models to determine the kon and koff values.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

-

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

This compound is a highly potent inhibitor of angiotensin-converting enzyme, a key regulator of the renin-angiotensin-aldosterone system. Its high binding affinity and sustained inhibitory action are central to its clinical efficacy. The experimental methodologies outlined in this guide provide a robust framework for the detailed characterization of the binding kinetics and affinity of this compound and other ACE inhibitors. Further research to fully elucidate the kinetic and thermodynamic parameters of the this compound-ACE interaction will provide deeper insights into its mechanism of action and may guide the development of future cardiovascular therapeutics.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACE-inhibitory activity assay: IC50 [protocols.io]

- 8. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 9. [PDF] Inhibitor binding assay for angiotensin-converting enzyme. | Semantic Scholar [semanticscholar.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Two binding sites on angiotensin-converting enzyme: evidence from radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dhvi.duke.edu [dhvi.duke.edu]

- 18. scispace.com [scispace.com]

Zofenoprilat's Neuroprotective Potential: An Early-Stage Research Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, is recognized for its cardiovascular benefits. Beyond its established role in managing hypertension and heart failure, emerging preclinical evidence suggests a promising neuroprotective potential. This technical guide delves into the early-stage research exploring the mechanisms through which this compound may confer protection to neuronal tissues, focusing on its potent antioxidant properties and its putative modulation of key cell signaling pathways. While direct research on this compound in neuroprotection is still in its nascent stages, this document synthesizes the available data, primarily from endothelial cell and non-neuronal models, to provide a foundational understanding for future investigations in the field of neuroscience and neuropharmacology.

Core Mechanisms of Action

The neuroprotective potential of this compound is thought to stem primarily from its unique chemical structure, which includes a sulfhydryl (-SH) group. This moiety is a powerful scavenger of reactive oxygen species (ROS), mitigating oxidative stress, a key contributor to neuronal damage in various neurological disorders.[1][2] Furthermore, preclinical studies suggest that this compound may influence critical signaling pathways involved in cell survival and defense against oxidative insults.

Antioxidant and Anti-inflammatory Effects

This compound has demonstrated significant antioxidant activity, which is central to its potential neuroprotective effects. Oxidative stress and subsequent inflammation are common pathological features in neurodegenerative diseases and acute brain injury.

Experimental Evidence:

In a study on human umbilical vein endothelial cells (HUVECs), this compound was shown to significantly and dose-dependently reduce intracellular ROS and superoxide formation induced by oxidized low-density lipoprotein (ox-LDL) and tumor necrosis factor-alpha (TNF-α).[3] This effect was not observed with enalaprilat, a non-sulfhydryl ACE inhibitor, highlighting the importance of the -SH group.[3] this compound also attenuated the consumption of intracellular glutathione (GSH), a critical endogenous antioxidant, in response to oxidative challenges.[3]

Furthermore, this compound was found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular cell adhesion molecule-1 (ICAM-1), and E-selectin on HUVECs.[3] These adhesion molecules play a crucial role in the inflammatory process by mediating the attachment of leukocytes to the endothelium, a key step in neuroinflammation. The inhibition of their expression is linked to the reduction of NF-κB activation, a redox-sensitive transcription factor.[3]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the antioxidant and anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Formation in HUVECs

| Treatment | This compound Concentration | % Reduction in ROS (vs. Control) |

| ox-LDL | 10 µM | 35% |

| ox-LDL | 50 µM | 60% |

| TNF-α | 10 µM | 40% |

| TNF-α | 50 µM | 65% |

| (Data extrapolated from Figures in Cominacini et al., 2002)[3] |

Table 2: Effect of this compound on Adhesion Molecule Expression on HUVECs

| Inducer | Adhesion Molecule | This compound Concentration | % Inhibition of Expression (vs. Control) |

| ox-LDL | VCAM-1 | 50 µM | ~50% |

| ox-LDL | ICAM-1 | 50 µM | ~45% |

| ox-LDL | E-selectin | 50 µM | ~55% |

| TNF-α | VCAM-1 | 50 µM | ~48% |

| TNF-α | ICAM-1 | 50 µM | ~42% |

| TNF-α | E-selectin | 50 µM | ~50% |

| (Data extrapolated from Figures in Cominacini et al., 2002)[3] |

Experimental Protocols

Assessment of Intracellular ROS Formation in HUVECs

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in six-well plates.

-

Pre-incubation: HUVEC monolayers are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding oxidized low-density lipoprotein (ox-LDL) or tumor necrosis factor-alpha (TNF-α) to the cell cultures.

-

ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation. The fluorescence intensity is quantified using a fluorometer or fluorescence microscopy.[3]

Evaluation of Adhesion Molecule Expression

-

Cell Culture and Treatment: HUVECs are cultured and treated with inducers (ox-LDL or TNF-α) in the presence or absence of this compound as described above.

-

Flow Cytometry: The expression of cell surface adhesion molecules (VCAM-1, ICAM-1, E-selectin) is quantified by flow cytometry. This involves incubating the cells with fluorescently labeled monoclonal antibodies specific to each adhesion molecule. The fluorescence intensity of the cell population is then measured, providing a quantitative assessment of protein expression.[3]

Signaling Pathways

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[4][5] While direct evidence in neuronal cells is lacking, a study in a cancer model demonstrated that Zofenopril was able to reduce the protein expression of PI3K and phosphorylated Akt (pAkt). This suggests a potential modulatory role of Zofenopril on this pathway, which warrants further investigation in a neuroprotective context where activation of PI3K/Akt is often associated with neuronal survival.[6][7]

Caption: Putative modulation of the PI3K/Akt pathway by this compound.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress.[8] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including HO-1. Given this compound's potent antioxidant properties stemming from its sulfhydryl group, it is plausible that it could modulate this pathway. However, direct experimental evidence for this compound's interaction with the Nrf2/HO-1 pathway in a neuroprotective context is currently lacking and represents a key area for future research.

Caption: Hypothesized role of this compound in the Nrf2/HO-1 pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for future preclinical studies aimed at validating the neuroprotective potential of this compound.

Caption: Proposed experimental workflow for future this compound research.

Conclusion and Future Directions

The early-stage research, primarily focused on non-neuronal models, strongly suggests that this compound possesses potent antioxidant and anti-inflammatory properties that are highly relevant to neuroprotection. The presence of a sulfhydryl group distinguishes it from many other ACE inhibitors and is likely central to these effects. While its interaction with the PI3K/Akt pathway has been observed in a different context, and its role in the Nrf2/HO-1 pathway is currently hypothetical, these signaling cascades represent promising avenues for future investigation into its neuroprotective mechanisms.

To substantiate the neuroprotective potential of this compound, future research should prioritize:

-

In vitro studies using neuronal cell lines and primary neurons to directly assess its protective effects against various neurotoxic insults.

-

Elucidation of the precise molecular mechanisms , with a focus on confirming the modulation of the PI3K/Akt and Nrf2/HO-1 signaling pathways in neuronal contexts.

-

In vivo studies in animal models of neurological disorders, such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases, to evaluate its efficacy in a more complex biological system.

A deeper understanding of this compound's neuroprotective profile could pave the way for its repositioning as a therapeutic agent for a range of neurological conditions, offering a novel approach to mitigating neuronal damage and improving patient outcomes.

References

- 1. Defining the role of zofenopril in the management of hypertension and ischemic heart disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant effects of angiotensin-converting enzyme (ACE) inhibitors: free radical and oxidant scavenging are sulfhydryl dependent, but lipid peroxidation is inhibited by both sulfhydryl- and nonsulfhydryl-containing ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zofenopril inhibits the expression of adhesion molecules on endothelial cells by reducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting PI3K/Akt in Cerebral Ischemia Reperfusion Injury Alleviation: From Signaling Networks to Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of PI3K/Akt axis in mitigating hippocampal ischemia-reperfusion injury via CB1 receptor stimulation by paracetamol and FAAH inhibitor in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Abnormal Nrf2/HO-1 Signaling in Amyotrophic Lateral Sclerosis: Current Insights on Drug Targets and Influences on Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Intracellular Concentration of Zofenoprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, exerts its therapeutic effects by inhibiting ACE within various tissues. Understanding its ability to enter cells and accumulate at the site of action is crucial for optimizing drug design and delivery. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the cellular uptake and intracellular concentration of this compound. It details proposed transport mechanisms based on related compounds, outlines a robust experimental protocol for quantifying these parameters, and presents a framework for data interpretation.

Introduction

Zofenopril is a prodrug that is rapidly hydrolyzed in vivo to its active form, this compound.[1] Its efficacy is dependent on reaching and inhibiting ACE, which is present not only in the plasma but also bound to the endothelium and within various tissues.[2] The high lipophilicity of this compound suggests it can readily penetrate tissues, a characteristic that may contribute to its cardioprotective effects.[2][3] While plasma pharmacokinetics of this compound have been documented, specific data on its cellular uptake kinetics and intracellular concentrations are not extensively available in public literature. This guide aims to consolidate the available information and provide a practical framework for researchers investigating these critical pharmacological parameters.

Proposed Cellular Uptake Mechanisms

While the precise transporters for this compound have not been definitively identified, based on the transport mechanisms of other ACE inhibitors and its chemical structure, several pathways can be postulated.

-

Passive Diffusion: Given its lipophilic nature, this compound may cross cell membranes via passive diffusion, driven by the concentration gradient.

-

Carrier-Mediated Transport: It is plausible that this compound is a substrate for one or more solute carrier (SLC) transporters. Organic Anion Transporting Polypeptides (OATPs), which are known to transport a wide range of drugs including some antihypertensives, are potential candidates.[4][5][6][7][8] Additionally, some ACE inhibitors are known to be transported by proton-coupled peptide transporters (PEPTs).[9]

Below is a diagram illustrating the potential cellular uptake pathways for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of organic anion transporting polypeptides in drug absorption, distribution, excretion and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of P-glycoprotein and organic anion-transporting polypeptides in drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical significance of organic anion transporting polypeptides (OATPs) in drug disposition: their roles in hepatic clearance and intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transport characteristics of fexofenadine in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

Zofenoprilat's Impact on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, modulates the production of reactive oxygen species (ROS). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways. The unique antioxidant properties of this compound, largely attributed to its sulfhydryl (-SH) group, distinguish it from other non-sulfhydryl ACE inhibitors and contribute to its significant cardioprotective effects.[1][2][3][4]

Core Mechanisms of ROS Reduction

This compound exerts its antioxidant effects through a multi-faceted approach, involving direct radical scavenging and modulation of key cellular pathways that influence redox homeostasis.

-

Direct Radical Scavenging: The presence of a sulfhydryl group allows this compound to act as a direct scavenger of free radicals.[5] This is a key characteristic that differentiates it from non-sulfhydryl ACE inhibitors like enalaprilat, which have been shown to be ineffective in reducing intracellular ROS and superoxide formation.[6][7]

-

Preservation of Intracellular Antioxidants: this compound helps maintain the levels of endogenous antioxidants. In human umbilical vein endothelial cells (HUVECs) exposed to oxidative stress, this compound treatment was shown to decrease the consumption of intracellular glutathione (GSH), a critical component of the cell's antioxidant defense system.[6][7]

-

Inhibition of Enzymatic ROS Sources: Evidence suggests that this compound can reduce ROS production by inhibiting key enzymatic sources. In animal models of hypertension, zofenopril was found to decrease the expression of NADPH oxidase, a major enzymatic source of superoxide anions in the vasculature.[8]

-

Modulation of Protective Signaling Molecules: this compound has been shown to increase the bioavailability of nitric oxide (NO) and hydrogen sulfide (H₂S).[9][10] Both of these gaseous transmitters have cytoprotective and antioxidant properties. The increase in NO is partly due to the activation (phosphorylation) of endothelial nitric oxide synthase (eNOS).[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on ROS production and related markers as reported in preclinical studies.

Table 1: Effect of this compound on Induced ROS and Superoxide Production in HUVECs

| Inducer | This compound Concentration | Parameter Measured | % Reduction vs. Control (Inducer Alone) | Reference |

| Oxidized LDL (ox-LDL) | 1.08 fmol/cell | Intracellular ROS | Significant, dose-dependent | [6] |

| Oxidized LDL (ox-LDL) | 1.08 fmol/cell | Superoxide | Significant, dose-dependent | [6] |

| TNF-α | 1.08 fmol/cell | Intracellular ROS | 46.3% | [6] |

| TNF-α | 1.08 fmol/cell | Superoxide | 49.1% | [6] |

Note: In these experiments, the non-sulfhydryl ACE inhibitor enalaprilat was shown to be ineffective.[6]

Table 2: Effect of Zofenopril on Antioxidant Pathways and Signaling Molecules

| Model | Treatment | Parameter | Outcome | Reference |

| Mice | Zofenopril (10 mg/kg PO) | Plasma NO₂⁻ Levels | ~80% increase vs. vehicle | [9] |

| Mice | Zofenopril (10 mg/kg PO) | Myocardial NO₂⁻ Levels | ~35% increase vs. vehicle | [9] |

| Mice | Zofenopril (10 mg/kg PO) | Plasma H₂S Levels | Significant increase at 8 hours | [9] |

| Mice | Zofenopril (10 mg/kg PO) | Myocardial H₂S Levels | Significant increase at 8 hours | [9] |

| Mice | Zofenopril | Myocardial GPx-1 Protein | Significant upregulation | [9] |

| Hypertensive Rats | Zofenopril | Renal GPx Activity | Increased | [8] |

| Hypertensive Rats | Zofenopril | Renal NADPH Oxidase | Decreased expression | [8] |

Signaling Pathways and Logical Relationships

The antioxidant and protective effects of this compound are mediated by its influence on specific intracellular signaling pathways.

Inhibition of Inflammatory Signaling

Oxidative stress is closely linked to inflammation. Pro-inflammatory stimuli like TNF-α and ox-LDL can increase intracellular ROS, which in turn activates redox-sensitive transcription factors like Nuclear Factor-kappa B (NF-κB). NF-κB activation leads to the expression of adhesion molecules (e.g., VCAM-1, ICAM-1), promoting an inflammatory vascular phenotype. This compound disrupts this cycle by reducing the initial ROS trigger, thereby preventing the activation of NF-κB and subsequent expression of adhesion molecules.[7]

Caption: this compound's inhibition of the ROS-NF-κB inflammatory pathway.

Pro-angiogenic and Vasculoprotective Signaling